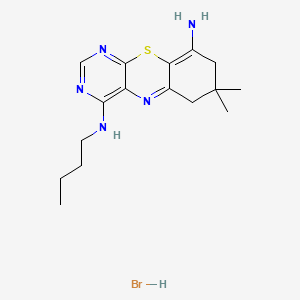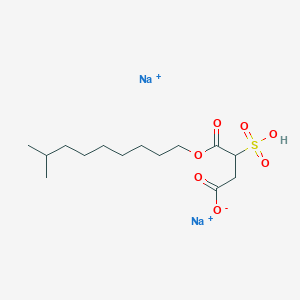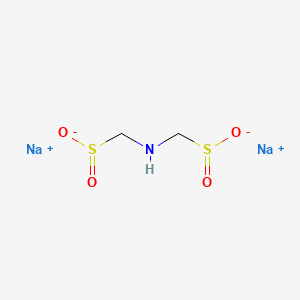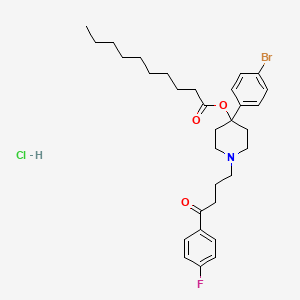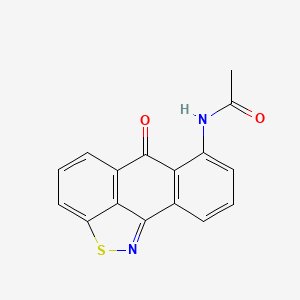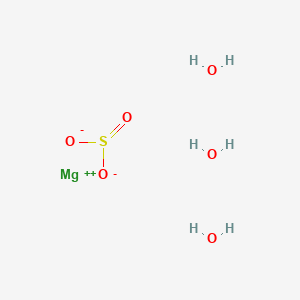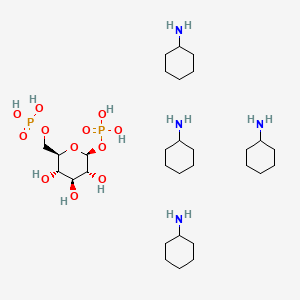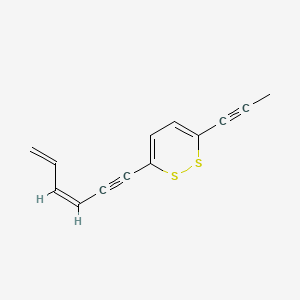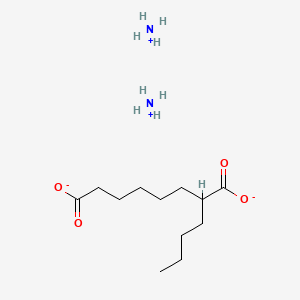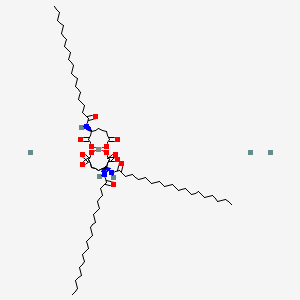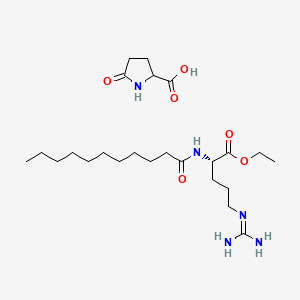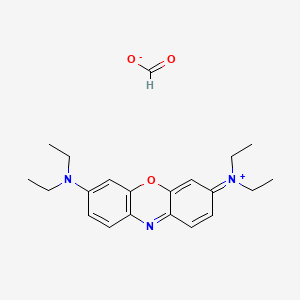
Phenoxazin-5-ium, 3,7-bis(diethylamino)-, formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenoxazin-5-ium, 3,7-bis(diethylamino)-, formate is a synthetic organic compound known for its vibrant color and unique chemical properties. It is commonly used in various scientific research applications due to its ability to interact with biological molecules and its utility in analytical chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenoxazin-5-ium, 3,7-bis(diethylamino)-, formate typically involves the reaction of phenoxazine derivatives with diethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the purification of the product through crystallization or chromatography to achieve high purity levels required for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Phenoxazin-5-ium, 3,7-bis(diethylamino)-, formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox chemistry.
Reduction: It can be reduced under specific conditions to yield reduced forms that have distinct properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxazinone derivatives, while reduction can produce dihydrophenoxazine compounds.
Aplicaciones Científicas De Investigación
Phenoxazin-5-ium, 3,7-bis(diethylamino)-, formate has a wide range of applications in scientific research:
Chemistry: It is used as a dye and a redox indicator in various chemical analyses.
Biology: The compound is employed in fluorescence microscopy and flow cytometry due to its fluorescent properties.
Medicine: It is investigated for its potential use in photodynamic therapy and as a diagnostic tool in medical imaging.
Industry: The compound is used in the manufacturing of dyes and pigments for textiles and other materials.
Mecanismo De Acción
The mechanism of action of Phenoxazin-5-ium, 3,7-bis(diethylamino)-, formate involves its interaction with biological molecules, such as proteins and nucleic acids. The compound can intercalate into DNA, affecting its structure and function. It also acts as a redox-active molecule, participating in electron transfer reactions that are crucial in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Phenoxazin-5-ium, 3,7-bis(diethylamino)-, chloride
- Phenoxazin-5-ium, 3,7-bis(diethylamino)-, perchlorate
Uniqueness
Phenoxazin-5-ium, 3,7-bis(diethylamino)-, formate is unique due to its specific formate anion, which can influence its solubility and reactivity compared to other similar compounds. Its distinct chemical structure and properties make it particularly useful in applications requiring high specificity and sensitivity.
Propiedades
Número CAS |
113534-44-4 |
|---|---|
Fórmula molecular |
C20H26N3O.CHO2 C21H27N3O3 |
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;formate |
InChI |
InChI=1S/C20H26N3O.CH2O2/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17;2-1-3/h9-14H,5-8H2,1-4H3;1H,(H,2,3)/q+1;/p-1 |
Clave InChI |
SGJMEBVZCIYWRU-UHFFFAOYSA-M |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3O2.C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


